molecular formula C12H14O2 B1331248 4-Isopropylcinnamic acid CAS No. 3368-21-6

4-Isopropylcinnamic acid

Cat. No. B1331248
CAS RN: 3368-21-6
M. Wt: 190.24 g/mol
InChI Key: SJDOOXOUSJDYFE-VMPITWQZSA-N
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Description

4-Isopropylcinnamic acid is a chemical compound with the molecular formula C12H14O2 . It has an average mass of 190.238 Da and a monoisotopic mass of 190.099380 Da . It is also known by other names such as (2E)-3-(4-Isopropylphenyl)acrylic acid and (2E)-3-(4-Isopropylphenyl)prop-2-enoic acid .


Physical And Chemical Properties Analysis

4-Isopropylcinnamic acid has a density of 1.1±0.1 g/cm3, a boiling point of 317.0±11.0 °C at 760 mmHg, and a flash point of 221.5±10.2 °C . It has 2 hydrogen bond acceptors, 1 hydrogen bond donor, and 3 freely rotating bonds . Its molar refractivity is 57.9±0.3 cm3, and it has a polar surface area of 37 Å2 .

Scientific Research Applications

Here is a comprehensive analysis of the scientific research applications of 4-Isopropylcinnamic acid, focusing on unique applications across different fields:

Pharmaceuticals

4-Isopropylcinnamic acid: is used as a pharmaceutical secondary standard and certified reference material for pharma release testing and pharmaceutical research. It plays a role in analytical applications such as qualitative and quantitative analyses .

Food and Beverage Quality Control

This compound is suitable for quality control testing in the food and beverage industry, ensuring that products meet certain standards and regulations .

Cosmetics

Derivatives of cinnamic acid, which include 4-Isopropylcinnamic acid , have shown potential in skin lightening and anti-aging properties. They are considered for use as skin-conditioning agents in cosmetic formulations .

Safety And Hazards

4-Isopropylcinnamic acid can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . Protective measures such as wearing protective gloves/clothing/eye protection/face protection are advised .

Future Directions

One of the future directions for 4-Isopropylcinnamic acid could be its use in the biocatalytic oxidation of cinnamic acid derivatives and related phenylpropanoids . This is based on a study that found 4-Isopropylcinnamic acid to be efficiently and selectively oxidised by the cytochrome P450 enzyme, CYP199A4 .

properties

IUPAC Name

(E)-3-(4-propan-2-ylphenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c1-9(2)11-6-3-10(4-7-11)5-8-12(13)14/h3-9H,1-2H3,(H,13,14)/b8-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJDOOXOUSJDYFE-VMPITWQZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Isopropylcinnamic acid

CAS RN

3368-21-6, 116373-36-5
Record name p-Isopropylcinnamic acid
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Isopropylcinnamic acid
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116373365
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3368-21-6
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Record name p-isopropylcinnamic acid
Source European Chemicals Agency (ECHA)
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Record name 4-Isopropylcinnamic acid
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 4-isopropylcinnamic acid interact with the CYP199A4 enzyme, and what are the outcomes of this interaction?

A1: The research reveals that 4-isopropylcinnamic acid is a suitable substrate for the CYP199A4 enzyme []. The enzyme exhibits activity towards the isopropyl group of the molecule, leading to both hydroxylation and desaturation reactions []. This suggests that the shape and properties of 4-isopropylcinnamic acid allow it to fit within the enzyme's active site, facilitating these specific chemical transformations.

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